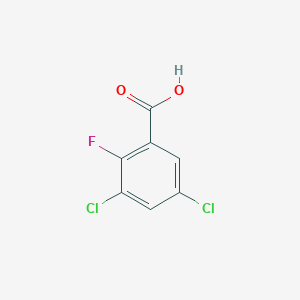

3,5-Dichloro-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cephapirin is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is used to treat bacterial infections and is effective against both gram-positive and gram-negative organisms . Cephapirin is available in injectable formulations and has applications in both human and veterinary medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide, which is then displaced by 4-thiopyridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, cephapirin is produced using a one-pot method. This involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of organic alkali to obtain cephapirin acid. The cephapirin acid is then converted to cephapirin benzathine by reacting it with dibezylethylenediamine diacetate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cephapirin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cephapirin kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Cephapirin in seine entsprechenden Amine umwandeln.

Substitution: Cephapirin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Beta-Lactamring.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Persäuren werden häufig als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amine und substituierte Cephalosporine .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antibacterial Agent Development

DCBFA has been identified as a potential precursor in the synthesis of antibacterial agents. Compounds structurally similar to DCFBA have demonstrated promising antibacterial properties. For instance, derivatives of halobenzoic acids have shown effective inhibition of bacterial growth, suggesting that DCFBA could serve as an intermediate for synthesizing more potent agents.

2. Cancer Research

Research indicates that DCFBA and its derivatives may play a role in cancer treatment. A notable study found that dibutyltin complexes of related compounds exhibited significant anti-tumor activity against various human tumor cell lines. This suggests that DCFBA could be utilized in developing targeted cancer therapies.

Environmental Applications

1. Biodegradation Studies

A study isolated a bacterial consortium capable of degrading fluorinated benzoates, including DCFBA. This consortium effectively utilized DCFBA as a sole carbon source, indicating its potential for bioremediation applications. The study measured fluoride ion release during degradation, showcasing the microbial capability to metabolize halogenated substrates effectively .

| Study | Findings |

|---|---|

| Bacterial Consortium Study | Demonstrated the ability to degrade DCFBA and release fluoride ions as a byproduct. |

Materials Science Applications

1. Modification of Electronic Materials

Halogenated benzoic acids, including DCFBA, are used to modify electronic materials to enhance their conductivity. This application is crucial in developing advanced materials for electronic devices.

Case Studies

1. Antibacterial Activity Case Study

A study conducted on various halobenzoic acid derivatives demonstrated that compounds similar to DCFBA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that DCFBA can be developed into effective antibacterial agents.

2. Cancer Therapeutics Development

Research on bioconjugates involving DCFBA derivatives has shown enhanced selectivity towards tumor cells in vitro. These conjugates are being explored for targeted drug delivery systems in cancer treatment, indicating the compound's potential in therapeutic strategies.

Wirkmechanismus

Cephapirin exerts its bactericidal effect by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Cephapirin is more resistant to beta-lactamases compared to penicillins, making it effective against beta-lactamase-producing bacteria .

Vergleich Mit ähnlichen Verbindungen

Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.

Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.

Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .

Biologische Aktivität

3,5-Dichloro-2-fluorobenzoic acid is a halogenated aromatic compound with significant implications in pharmaceutical and agricultural chemistry. Its unique structural properties, characterized by the presence of chlorine and fluorine substituents, influence its biological activity and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F O2

- Molecular Weight : 209 g/mol

- Structure : The compound features a benzoic acid core with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The halogenated structure can influence enzyme activity by altering binding affinities. For instance, similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. The presence of halogens enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells.

- Cellular Signaling Modulation : The compound may affect cellular signaling pathways through interactions with receptors or other molecular targets, potentially influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several halogenated benzoic acids, including derivatives similar to this compound. The results indicated that these compounds exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments tested the antibacterial properties of various dichlorobenzoic acids. The results demonstrated that this compound had a notable effect on inhibiting bacterial growth in vitro, suggesting its potential as a lead compound for developing new antibacterial agents .

- Agricultural Applications : Research on herbicides has shown that similar fluorinated benzoic acids can significantly affect plant growth by disrupting hormonal balance within plants. In controlled experiments, application of related compounds resulted in stunted growth and altered flowering patterns in Arabidopsis thaliana, indicating potential use as herbicides .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Herbicidal Activity | Notes |

|---|---|---|---|

| This compound | 10-50 | Moderate | Effective against Gram-positive bacteria |

| 2-Chloro-4-fluorobenzoic acid | 20-40 | Low | Less effective than dichlorinated analogs |

| 4-Chloro-2-fluorobenzoic acid | 15-30 | High | Strong herbicide; disrupts plant growth |

Eigenschaften

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.